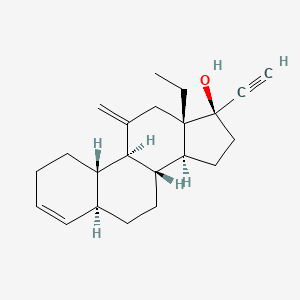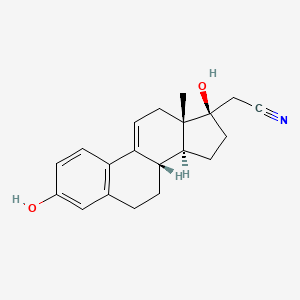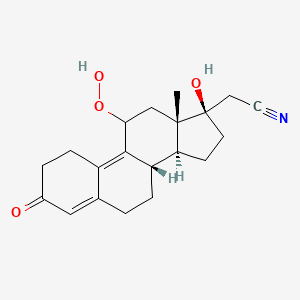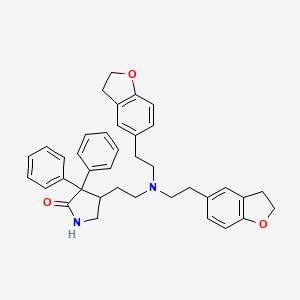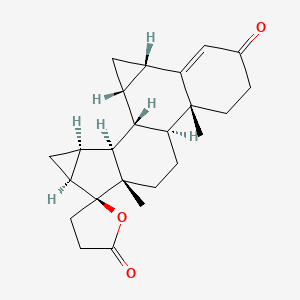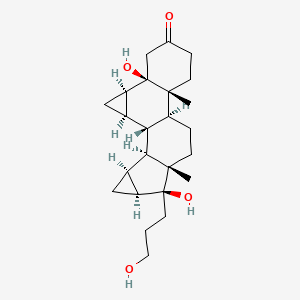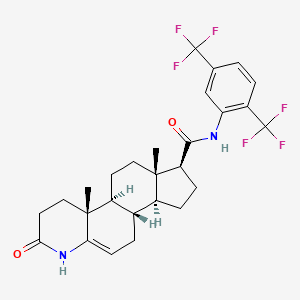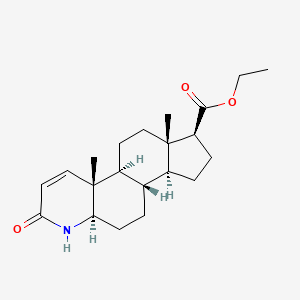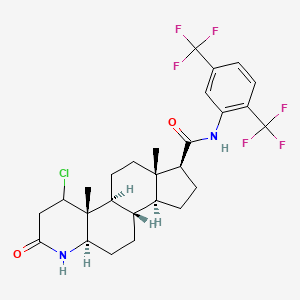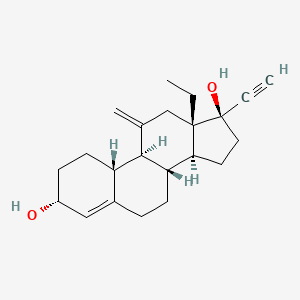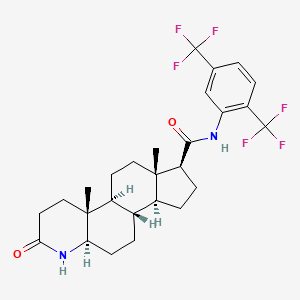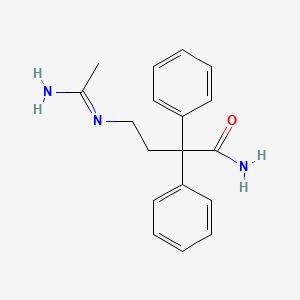
Imazethapyr Impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imazethapyr is an imidazolinone herbicide that is used worldwide due to its high activity at low application rates and its broad-spectrum of weed control in soybean and other legume crops . It’s important to note that the specific properties and effects of “Imazethapyr Impurity 8” may vary from the parent compound, Imazethapyr.
Synthesis Analysis
Imazethapyr is applied as a post-emergence herbicide to control weeds in soybean fields . The degradation of imazethapyr in soil is influenced by factors such as application rate, soil physicochemical properties, and temperature .Chemical Reactions Analysis
Imazethapyr is degraded primarily by microbial metabolism and photolysis . The rate of degradation can be influenced by factors such as soil pH and organic matter content .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
- Imazethapyr, a widely used herbicide, shows significant environmental and toxicological impacts. It has been linked to increased cancer risks, specifically bladder and colon cancer, among pesticide applicators (Koutros et al., 2009).
- Studies on Allium cepa root cells indicate that Imazethapyr (IM) exhibits cytotoxic activity, inducing DNA damage in a dose-dependent manner, although not consistently genotoxic (Liman, Ciğerci, & Öztürk, 2015).
Effects on Plant Physiology
- Imazethapyr affects the root proteome of Arabidopsis thaliana, impacting several key biochemical pathways beyond its primary target of branched-chain amino acid synthesis. This includes effects on sugar and starch metabolism, and cell wall composition (Qian et al., 2015).
- The herbicide also influences the symbiosis between peas and Rhizobium, impacting plant growth and nodule formation. This suggests its effects extend to the symbiotic relationships essential for plant nutrition (González, González-Murua, & Royuela, 1996).
Microbial Community Alterations
- Imazethapyr spraying on Arabidopsis thaliana leads to changes in leaf surface microbial communities. It increases the abundance of potentially pathogenic bacteria, indicating a broader ecological impact of herbicide use (Liu et al., 2019).
Phytotoxicity and Enantioselectivity
- Studies show enantioselective phytotoxicity in rice, where different enantiomers of Imazethapyr exhibit varying degrees of toxicity, affecting not just the target enzyme but also other metabolic pathways (Qian et al., 2011).
Soil and Environmental Dynamics
- Imazethapyr has been studied for its persistence in soil and impacts on soil microbial communities. Its application can shift microbial community structures, although recovery is observed over time (Zhang et al., 2010).
Herbicide Residues and Food Safety
- The presence of imazethapyr residues in soil and grains, particularly in soybeans, has been investigated to understand its persistence and potential impacts on food safety (Sondhia et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
202586-58-1 |
|---|---|
Produktname |
Imazethapyr Impurity 8 |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.33 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



